N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C15H11N3O3 It is characterized by the presence of a cyanophenyl group and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-cyanophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher throughput. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
N-(3-cyanophenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-(3-cyanophenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a cyanophenyl and a nitrophenyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(7-5-11)18(20)21/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJNRRCBVOGZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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